molecular formula C12H15NO5S B12635390 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate CAS No. 920803-18-5

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate

Katalognummer: B12635390
CAS-Nummer: 920803-18-5
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: FGYMFQFRINFRMG-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate is an organic compound with a complex structure that includes a morpholine ring, a phenyl group, and a methanesulfonate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate typically involves the reaction of 4-methyl-5-oxomorpholine with phenyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in the formation of various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-[(2R)-4-Methyl-5-oxomorpholin-2-yl]phenyl methanesulfonate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific chemical properties. This uniqueness makes it particularly valuable for certain applications in research and industry .

Eigenschaften

CAS-Nummer

920803-18-5

Molekularformel

C12H15NO5S

Molekulargewicht

285.32 g/mol

IUPAC-Name

[4-[(2R)-4-methyl-5-oxomorpholin-2-yl]phenyl] methanesulfonate

InChI

InChI=1S/C12H15NO5S/c1-13-7-11(17-8-12(13)14)9-3-5-10(6-4-9)18-19(2,15)16/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1

InChI-Schlüssel

FGYMFQFRINFRMG-NSHDSACASA-N

Isomerische SMILES

CN1C[C@H](OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C

Kanonische SMILES

CN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.